6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one
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Overview
Description
6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring both bromine and chlorine substituents on a benzo-oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline derivatives.
Cyclization: The aniline derivatives undergo cyclization reactions to form the oxazine ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes using bromine and chlorine gas under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Bromochlorobenzene: Similar in having both bromine and chlorine substituents but lacks the oxazine ring.
Chlorobenzoxazine: Contains the oxazine ring but only has a chlorine substituent.
Uniqueness: 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the combination of both bromine and chlorine substituents on the oxazine ring, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-8-chloro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARMFWNFNHJNIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558472 |
Source
|
Record name | 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121564-96-3 |
Source
|
Record name | 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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